Cas no 2377609-22-6 (3-Bromo-4-carbamoylphenylboronic acid)
3-Bromo-4-carbamoylphenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-carbamoylphenylboronic acid
- (3-BRomo-4-carbamoylphenyl)boronic acid
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- Inchi: 1S/C7H7BBrNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H2,10,11)
- InChI Key: KYNJOMZGJITWPG-UHFFFAOYSA-N
- SMILES: BrC1C=C(B(O)O)C=CC=1C(N)=O
Computed Properties
- Exact Mass: 242.97024 g/mol
- Monoisotopic Mass: 242.97024 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.6
- Molecular Weight: 243.85
3-Bromo-4-carbamoylphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AZ93216-100mg |
3-Bromo-4-carbamoylphenylboronic acid |
2377609-22-6 | 95% | 100mg |
$358.00 | 2024-04-20 | |
| A2B Chem LLC | AZ93216-250mg |
3-Bromo-4-carbamoylphenylboronic acid |
2377609-22-6 | 95% | 250mg |
$532.00 | 2024-04-20 | |
| A2B Chem LLC | AZ93216-1g |
3-Bromo-4-carbamoylphenylboronic acid |
2377609-22-6 | 95% | 1g |
$1043.00 | 2024-04-20 |
3-Bromo-4-carbamoylphenylboronic acid Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 3-Bromo-4-carbamoylphenylboronic acid
Research Brief on 3-Bromo-4-carbamoylphenylboronic acid (CAS: 2377609-22-6): Recent Advances and Applications
3-Bromo-4-carbamoylphenylboronic acid (CAS: 2377609-22-6) is a boronic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery, bioconjugation, and materials science. This compound serves as a critical building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing complex organic molecules, including pharmaceuticals and agrochemicals. Recent studies have highlighted its role in the development of novel therapeutic agents and diagnostic tools, making it a focal point of contemporary research.
One of the most notable applications of 3-Bromo-4-carbamoylphenylboronic acid is in the synthesis of proteolysis-targeting chimeras (PROTACs), a groundbreaking class of therapeutics that selectively degrade disease-causing proteins. Researchers have utilized this compound to design bifunctional molecules that recruit E3 ubiquitin ligases to target proteins, facilitating their ubiquitination and subsequent degradation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of PROTACs incorporating this boronic acid derivative in targeting oncogenic proteins, showcasing its potential in cancer therapy.
In addition to its role in PROTACs, 3-Bromo-4-carbamoylphenylboronic acid has been employed in the development of fluorescent probes for detecting reactive oxygen species (ROS) in biological systems. A recent study in Chemical Communications detailed the synthesis of a boronic acid-based probe that selectively binds to peroxynitrite, a key ROS implicated in inflammatory diseases. The probe's high selectivity and sensitivity were attributed to the unique electronic properties of the boronic acid moiety, underscoring the compound's utility in diagnostic applications.
Another emerging application of this compound is in the field of covalent inhibitors, where it serves as a warhead to target nucleophilic residues in enzymes. A 2024 preprint on bioRxiv described the design of covalent inhibitors for SARS-CoV-2 main protease using 3-Bromo-4-carbamoylphenylboronic acid as a key intermediate. The inhibitors exhibited potent antiviral activity in vitro, highlighting the compound's potential in addressing global health challenges such as COVID-19.
Despite its promising applications, challenges remain in the synthesis and handling of 3-Bromo-4-carbamoylphenylboronic acid. Recent advancements in boron chemistry have addressed some of these issues, with improved protocols for its preparation and stabilization. A 2023 review in Organic Process Research & Development summarized these developments, providing valuable insights for researchers working with this compound.
In conclusion, 3-Bromo-4-carbamoylphenylboronic acid (CAS: 2377609-22-6) continues to be a pivotal compound in chemical biology and medicinal chemistry, with its applications expanding into new therapeutic and diagnostic domains. Ongoing research is expected to further elucidate its potential, paving the way for innovative solutions to complex biomedical challenges.
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